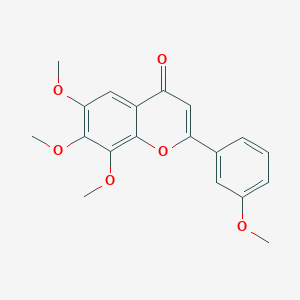
6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of 6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one involves several steps. One common synthetic route includes the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparación Con Compuestos Similares
6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
- 6,7,8-Trimethoxy-2-phenyl-4H-chromen-4-one
- 6,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
These compounds share similar structural features but may differ in their biological activities and applications.
Propiedades
Número CAS |
502917-26-2 |
|---|---|
Fórmula molecular |
C19H18O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
6,7,8-trimethoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-6-11(8-12)15-10-14(20)13-9-16(22-2)18(23-3)19(24-4)17(13)25-15/h5-10H,1-4H3 |
Clave InChI |
IJZFZGJJJRPJBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
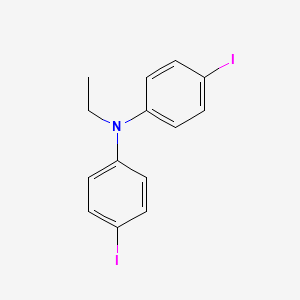
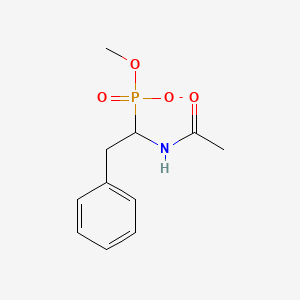

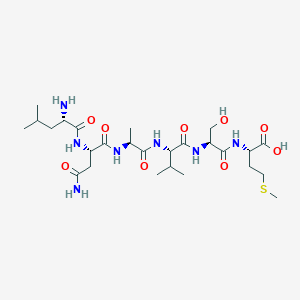
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
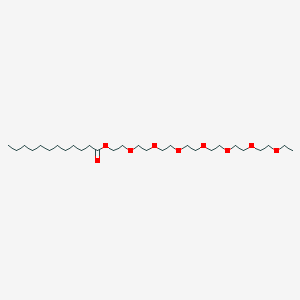
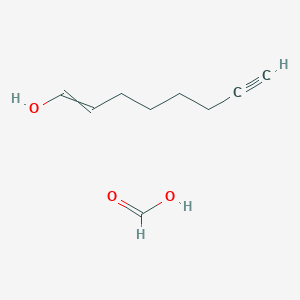

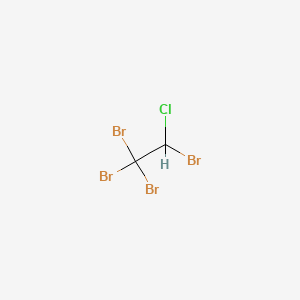
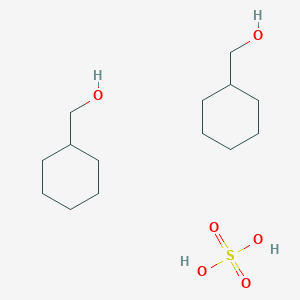
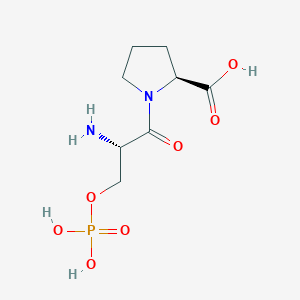
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
